Danicopan

Overview

Description

Danicopan, sold under the brand name Voydeya, is a medication used for the treatment of paroxysmal nocturnal hemoglobinuria. It is a complement inhibitor that reversibly binds to factor D to prevent alternative pathway-mediated hemolysis and deposition of complement C3 proteins on red blood cells . This compound was approved for medical use in Japan in January 2024 and in the United States in March 2024 .

Scientific Research Applications

Danicopan has several scientific research applications, including:

Chemistry: this compound is used as a model compound in studies related to complement inhibition and alternative pathway-mediated hemolysis.

Biology: In biological research, this compound is used to study the role of complement factor D in various physiological and pathological processes.

Medicine: this compound is primarily used in the treatment of paroxysmal nocturnal hemoglobinuria, a rare hematological disorder.

Mechanism of Action

Danicopan exerts its effects by specifically binding to complement factor D, a serine protease involved in the alternative pathway of the complement system. By inhibiting factor D, this compound prevents the cleavage of factor B, thereby blocking the formation of the C3 convertase complex. This inhibition prevents the downstream activation of the complement cascade, reducing hemolysis and the deposition of complement C3 proteins on red blood cells .

Safety and Hazards

Future Directions

Danicopan has shown positive results in the ALPHA Phase III trial . It demonstrated a statistically significant and clinically meaningful increase in haemoglobin levels and maintained disease control in patients with paroxysmal nocturnal haemoglobinuria (PNH) who experience clinically significant extravascular haemolysis (EVH), compared to placebo plus established C5 inhibitor therapy .

Biochemical Analysis

Biochemical Properties

Danicopan plays a significant role in biochemical reactions as it acts on the serine protease factor D, a proximal node in the alternative complement system . This action blocks the alternative pathway, thereby addressing extravascular hemolysis when used in conjunction with C5 inhibitors . The interaction between this compound and factor D is reversible, which allows for control over the inhibition of the alternative pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing the deposition of complement C3 proteins on red blood cells . This action reduces the destruction of red blood cells in blood vessels, as well as the activation of white blood cells and platelets . The impact of this compound on these cellular processes helps to mitigate symptoms of paroxysmal nocturnal hemoglobinuria, such as anemia and blood clots .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with factor D, an enzyme in the alternative pathway of the complement system . By inhibiting factor D, this compound prevents the activation of the alternative pathway, thereby reducing hemolysis and the deposition of complement C3 proteins on red blood cells . This mechanism of action allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. In a 24-week Phase 2 study of patients with paroxysmal nocturnal hemoglobinuria, this compound add-on resulted in clinically significant improvements in hemoglobin levels, near transfusion-independence, and improvements in FACIT-Fatigue scores .

Metabolic Pathways

This compound is involved in the metabolic pathway of the complement system, specifically the alternative pathway . It interacts with factor D, a rate-limiting enzyme in this pathway . By inhibiting factor D, this compound prevents the activation of the alternative pathway and reduces the deposition of complement C3 proteins on red blood cells .

Preparation Methods

The preparation of Danicopan involves several synthetic routes and reaction conditions. The synthetic route typically involves the following steps:

Formation of the Indazole Core: The indazole core is synthesized through a series of cyclization reactions.

Acetylation and Bromination: The indazole core undergoes acetylation and bromination to introduce the necessary functional groups.

Coupling Reactions: The brominated indazole is then coupled with a pyrrolidine derivative through a series of coupling reactions.

Final Modifications: The final product is obtained after several purification steps and modifications to ensure the desired chemical structure and purity.

Industrial production methods for this compound involve scaling up these synthetic routes while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques.

Chemical Reactions Analysis

Danicopan undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the indazole core and the pyrrolidine ring.

Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.

Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the brominated positions of the indazole core.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Danicopan is unique among complement inhibitors due to its specific targeting of factor D. Similar compounds include:

Eculizumab: A complement C5 inhibitor used in the treatment of paroxysmal nocturnal hemoglobinuria.

Ravulizumab: Another complement C5 inhibitor with a similar mechanism of action to eculizumab but with a longer half-life.

Iptacopan: A factor B inhibitor that also targets the alternative pathway of the complement system.

This compound’s uniqueness lies in its ability to specifically inhibit factor D, providing an alternative approach to complement inhibition compared to other compounds that target different components of the complement system.

properties

IUPAC Name |

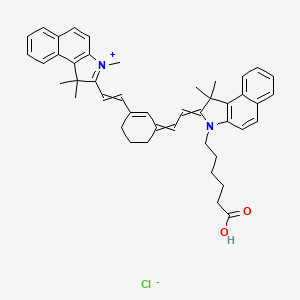

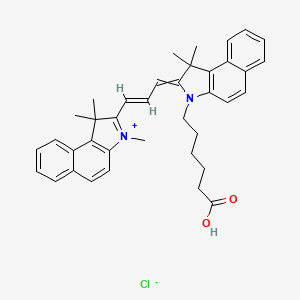

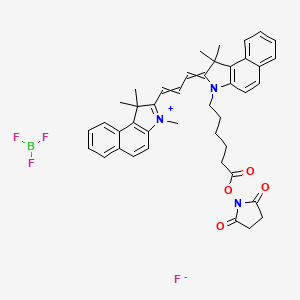

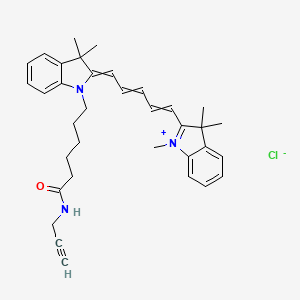

(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBARDGJJAGJAJ-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BrFN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1903768-17-1 | |

| Record name | Danicopan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903768171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danicopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DANICOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8C1SFX0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)